(+)-N-Benzoylglutamic acid

Description

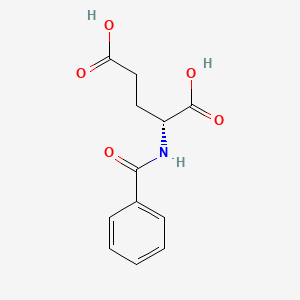

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzamidopentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58094-18-1 | |

| Record name | (+)-N-Benzoylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Chemical Transformations of + N Benzoylglutamic Acid

Established Synthetic Routes for (+)-N-Benzoylglutamic Acid

The synthesis of this compound, a derivative of the naturally occurring amino acid L-glutamic acid, can be achieved through several established chemical routes. These methods range from classical acylation reactions to more advanced stereoselective and catalytic approaches, each offering distinct advantages in terms of yield, purity, and reaction conditions.

Classical Preparation from Glutamic Acid and Benzoyl Chloride Precursors

The most traditional and widely employed method for the synthesis of N-benzoylglutamic acid is the Schotten-Baumann reaction. This straightforward and robust procedure involves the acylation of the amino group of glutamic acid with benzoyl chloride in the presence of an aqueous base.

The reaction is typically carried out by dissolving L-glutamic acid in an aqueous solution of a base, such as sodium hydroxide (B78521). This deprotonates the amino group, enhancing its nucleophilicity. Benzoyl chloride is then added portion-wise to the cooled solution with vigorous stirring. The base serves a dual purpose: it activates the amine and neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the formation of the amide product. The biphasic nature of the reaction, with the organic benzoyl chloride and the aqueous solution of glutamic acid, is a hallmark of the Schotten-Baumann conditions. Upon completion, the desired this compound can be precipitated by acidifying the reaction mixture, followed by filtration and purification, typically through recrystallization.

The mechanism proceeds via the nucleophilic attack of the deprotonated amino group of glutamic acid on the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final N-benzoylated product.

Table 1: Reaction Parameters for Classical Synthesis of this compound

| Parameter | Condition | Purpose |

| Starting Materials | L-Glutamic Acid, Benzoyl Chloride | Provides the amino acid backbone and the benzoyl group. |

| Solvent | Water | Dissolves the glutamic acid and the base. |

| Base | Sodium Hydroxide (aq) | Deprotonates the amino group and neutralizes HCl byproduct. |

| Temperature | Cooled (typically 0-10 °C) | Controls the exothermic reaction and minimizes side reactions. |

| Addition | Portion-wise addition of benzoyl chloride | Manages the reaction rate and heat generation. |

| Work-up | Acidification (e.g., with HCl) | Precipitates the product from the solution. |

| Purification | Recrystallization | Removes unreacted starting materials and byproducts. |

Stereoselective Synthesis Approaches for this compound

Maintaining the stereochemical integrity of the chiral center in glutamic acid is paramount in the synthesis of enantiomerically pure this compound. Stereoselective synthesis approaches primarily rely on the use of optically active starting materials, a strategy often referred to as the "chiral pool" approach.

In this context, the synthesis commences with L-glutamic acid, which possesses the desired (S)-configuration. The benzoylation reaction, as described in the classical preparation, is generally considered stereospecific, meaning it proceeds without affecting the configuration of the chiral carbon. The reaction conditions of the Schotten-Baumann acylation are typically mild enough not to cause racemization at the α-carbon of the amino acid.

To ensure stereoselectivity, careful control of the reaction parameters is crucial. The use of appropriate protecting groups for the carboxylic acid functionalities can also be employed to prevent side reactions, although for simple benzoylation, this is often not necessary. The key to these approaches is the inherent chirality of the starting material, which is directly transferred to the product. Advanced stereoselective methods could involve the use of chiral auxiliaries or catalysts, though for this specific transformation, the direct acylation of L-glutamic acid is highly efficient and stereoconservative.

Catalytic Strategies in N-Benzoylglutamic Acid Synthesis (e.g., Ruthenium-catalyzed methods)

While the classical Schotten-Baumann reaction is effective, modern synthetic chemistry continually seeks more efficient and environmentally benign catalytic methods for amide bond formation. Ruthenium-based catalysts have emerged as powerful tools for a variety of organic transformations, including the formation of C-N bonds.

Although direct ruthenium-catalyzed N-benzoylation of glutamic acid is not extensively documented, the principles of ruthenium-catalyzed amidation reactions can be applied. These reactions often proceed through a "borrowing hydrogen" or "hydrogen transfer" methodology, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine to form an imine, followed by reduction to the amine. For acylation, a plausible mechanism would involve the activation of the carboxylic acid or a derivative by the ruthenium catalyst.

A hypothetical catalytic cycle for the direct amidation of glutamic acid with benzoic acid, facilitated by a ruthenium catalyst, could involve the following steps:

Coordination of the benzoic acid to the ruthenium center.

Activation of the carboxylic acid, possibly through the formation of a reactive intermediate.

Nucleophilic attack by the amino group of glutamic acid on the activated carbonyl carbon.

Formation of the amide bond and regeneration of the active ruthenium catalyst.

Such catalytic methods offer the potential for higher atom economy, milder reaction conditions, and reduced waste generation compared to classical stoichiometric methods. The development of specific ruthenium catalysts tailored for the N-acylation of amino acids remains an active area of research.

Hydrolytic and Rearrangement Transformations of N-Benzoylglutamic Acid

N-Benzoylglutamic acid, as an amide, is susceptible to chemical transformations such as hydrolysis and intramolecular rearrangements, particularly under acidic conditions. These reactions are of interest for understanding the stability of the compound and for the synthesis of related structures.

Investigation of Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of N-benzoylglutamic acid results in the cleavage of the amide bond to yield glutamic acid and benzoic acid. This reaction is essentially the reverse of the amide synthesis. The mechanism of acid-catalyzed amide hydrolysis generally proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide group by a hydronium ion. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, the amino group of glutamic acid) as a leaving group.

Deprotonation: The protonated carboxylic acid (benzoic acid) is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Computational studies on related N-acyl amino acids have supported this general mechanism, indicating that the presence of water molecules in the transition state significantly lowers the activation energy barrier for the hydrolysis reaction.

Studies on Intramolecular Rearrangements to Pyrrolid-2-one-5-carboxylic Acid (Lactam Formation)

Under certain conditions, N-benzoylglutamic acid can undergo an intramolecular cyclization to form a five-membered lactam, specifically Pyrrolid-2-one-5-carboxylic acid (also known as pyroglutamic acid), with the elimination of benzoic acid. This transformation is a type of intramolecular nucleophilic acyl substitution.

The formation of pyroglutamic acid from N-terminal glutamic acid residues in peptides and proteins is a well-documented phenomenon and can occur spontaneously or be enzyme-catalyzed. A similar mechanism can be proposed for the intramolecular rearrangement of N-benzoylglutamic acid, particularly under conditions that favor the formation of a tetrahedral intermediate at the side-chain carboxyl group.

The proposed mechanism involves:

Activation of the γ-Carboxyl Group: The side-chain carboxyl group is activated, for instance, by protonation under acidic conditions, making the carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amide group attacks the activated γ-carbonyl carbon.

Formation of a Tetrahedral Intermediate: This intramolecular attack results in the formation of a cyclic tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, with the benzoyl group acting as a leaving group, to form the stable five-membered lactam ring of pyroglutamic acid.

This intramolecular cyclization is driven by the thermodynamic stability of the resulting five-membered ring structure. The reaction represents a significant pathway for the degradation or transformation of N-benzoylglutamic acid under specific chemical environments.

Table 2: Chemical Transformations of this compound

| Transformation | Reagents/Conditions | Products | Mechanistic Feature |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | Glutamic Acid, Benzoic Acid | Nucleophilic acyl substitution with water as the nucleophile. |

| Intramolecular Rearrangement | Acid or Heat | Pyrrolid-2-one-5-carboxylic Acid, Benzoic Acid | Intramolecular nucleophilic acyl substitution leading to lactam formation. |

Kinetic Analysis of N-Benzoylglutamic Acid Hydrolysis and Rearrangement Pathways

Detailed kinetic studies specifically on the hydrolysis and rearrangement of this compound are not extensively documented in publicly available literature. However, the mechanistic principles can be inferred from studies on structurally similar compounds, such as N-substituted amides and other N-acyl amino acids. The hydrolysis of the amide bond in N-Benzoylglutamic acid is a key reaction, leading to the formation of benzoic acid and glutamic acid. This process is typically subject to catalysis by acid or base.

The rate of amide hydrolysis is significantly dependent on pH. In acidic conditions, the reaction mechanism likely involves the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process is characteristic of an A-2 mechanism, where the rate-determining step involves the interaction of the protonated substrate with water. hilarispublisher.com

Conversely, under alkaline conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This pathway generally follows a BAc2 mechanism, where the reaction rate is dependent on the concentration of both the amide and the hydroxide ion.

Rearrangement pathways for N-Benzoylglutamic acid are less commonly discussed but could potentially involve intramolecular reactions, such as the formation of cyclic intermediates under specific conditions, although such pathways are not considered major routes of transformation under standard hydrolytic conditions.

Table 1: Postulated Mechanistic Pathways for N-Benzoylglutamic Acid Hydrolysis

| Condition | Catalyst | Proposed Mechanism | Key Steps |

|---|

Advanced Derivatization Strategies and Subsequent Chemical Transformations of this compound for Research Purposes

The functional groups of this compound—specifically its two carboxylic acid groups—provide valuable handles for chemical modification. These derivatization strategies are employed to synthesize complex molecules for various research purposes, including pharmacological agents and molecular probes.

A significant application of this compound as a synthetic precursor is in the formation of Proglumide. Proglumide, chemically known as (±)-4-Benzamido-N,N-dipropylglutaramic acid, is a cholecystokinin (B1591339) (CCK) receptor antagonist. nih.gov The synthesis of Proglumide and its analogues demonstrates a key derivatization strategy involving the amidation of one of the carboxylic acid groups of N-Benzoylglutamic acid. nih.gov

The synthesis typically involves the selective activation of one of the carboxyl groups, followed by reaction with an amine—in the case of Proglumide, di-n-propylamine. This reaction highlights the utility of this compound as a scaffold, where the core structure is modified to achieve specific biological activity. The differential reactivity of the alpha- and gamma-carboxylic acids can be exploited for selective modification, although protecting group strategies are often employed to ensure regioselectivity. The resulting amide derivatives, such as Proglumide, have been instrumental in studying the physiological roles of CCK receptors. nih.gov

Beyond its use in synthesizing pharmacologically active compounds, this compound can be modified to create molecular probes for biological research. biosyn.com The principle behind creating such probes is to attach a reporter group, such as a fluorophore, a radioisotope, or a biotin (B1667282) tag, to the core molecule without significantly altering its fundamental interaction with a biological target.

The carboxylic acid groups are the primary targets for such modifications. nih.gov They can be converted into activated esters, which then readily react with nucleophiles like amines present on reporter molecules. This allows for the covalent attachment of fluorescent dyes or other labels. For example, coupling a fluorescent amine to one of the carboxyl groups of N-Benzoylglutamic acid would yield a fluorescent probe that could potentially be used to visualize the localization or binding of related compounds in biological systems.

Furthermore, the benzoyl group itself or the glutamic acid backbone could be modified, although this is less common. For instance, introducing functional groups onto the phenyl ring of the benzoyl moiety could allow for "click chemistry" reactions, providing a versatile method for attaching a wide array of molecular tags. nih.gov These advanced derivatization techniques expand the utility of this compound from a simple amino acid derivative to a customizable tool for chemical biology research. mdpi.comcellmosaic.com

Table 2: Potential Functional Group Modifications of this compound for Molecular Probes

| Target Functional Group | Modification Reaction | Reagent/Method | Resulting Functionality | Application as a Probe |

|---|---|---|---|---|

| Carboxylic Acids (-COOH) | Amidation | Carbodiimide coupling (e.g., EDC, DCC) with a fluorescent amine | Fluorescently tagged amide | Fluorescence microscopy, binding assays |

| Carboxylic Acids (-COOH) | Esterification | Reaction with a labeled alcohol | Labeled ester | Pro-drug studies, metabolic tracking |

| Carboxylic Acids (-COOH) | Biotinylation | Coupling with a biotin-amine derivative | Biotinylated derivative | Affinity purification, detection with streptavidin conjugates |

| Phenyl Ring of Benzoyl Group | Introduction of an Azide or Alkyne | Multi-step synthesis starting from a functionalized benzoic acid | Click-chemistry handle | Versatile conjugation to a wide range of reporter molecules |

Supramolecular Assembly and Complex Coacervation Phenomena Involving N Benzoylglutamic Acid

Fundamental Principles of Complex Coacervation with Surfactant Systems

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs in aqueous solutions of oppositely charged macromolecules. In the context of N-Benzoylglutamic acid, its interaction with cationic surfactants provides a model system to explore the fundamental principles governing this process.

The interaction between N-Benzoylglutamic acid (H₂Bzglu) and cationic gemini (B1671429) surfactants, such as hexamethylene-1,6-bis(dodecyldimethylammonium bromide) (12-6-12), leads to the formation of coacervates at remarkably low surfactant concentrations. This efficient coacervation is attributed to the strong electrostatic and hydrophobic interactions between the components. The aggregation of the gemini surfactant is significantly promoted by its interaction with the singly charged N-benzoylglutamic acid anion (HBzglu⁻) nih.gov.

These interactions also facilitate the formation of HBzglu⁻ oligomers (dimers, trimers, and tetramers) through hydrogen bonding. The dual hydrocarbon chains of the gemini surfactant and the oligomeric HBzglu⁻ act as bridges, connecting the aggregates and contributing to the high efficiency of coacervation nih.gov. Gemini surfactants, which consist of two monomeric surfactant units linked by a spacer, exhibit superior performance in reducing surface tension and have lower critical micelle concentrations (CMC) compared to their single-chain counterparts, making them effective in these systems redalyc.org.

The pH of the aqueous environment is a critical parameter that dictates the phase behavior of the N-Benzoylglutamic acid/gemini surfactant system. Coacervation is observed to occur within a specific pH range, typically between 4 and 5. Within this window, the N-Benzoylglutamic acid predominantly exists as the HBzglu⁻ species, and the aggregates are nearly charge-neutralized nih.gov.

Below is an interactive data table summarizing the pH-dependent phase transitions of the 12-6-12/H₂Bzglu system.

| pH Range | Predominant H₂Bzglu Species | System State |

| < 4 | H₂Bzglu / HBzglu⁻ | Soluble Aggregates / Precipitate |

| 4 - 5 | HBzglu⁻ | Coacervate |

| > 5 | Bzglu²⁻ | Soluble Aggregates |

Note: This table represents a generalized summary of the phase behavior described in the literature. Actual transition points may vary with concentration and specific surfactant used.

The formation of coacervates in the N-Benzoylglutamic acid/gemini surfactant system is a synergistic process involving both electrostatic and hydrophobic interactions. Electrostatic attraction between the positively charged head groups of the cationic gemini surfactant and the negatively charged carboxylate groups of the HBzglu⁻ anion is the primary driving force for the initial association of the molecules nih.gov.

Simultaneously, hydrophobic interactions play a crucial role in the stabilization and growth of the coacervate phase. The nonpolar benzoyl group and the hydrocarbon tails of the surfactant molecules are expelled from the aqueous environment, leading to the formation of a dense, polymer-rich coacervate phase. The interplay of these forces is essential for the liquid-liquid phase separation characteristic of coacervation scispace.com. The inherent amphiphilic nature of the components, with distinct hydrophilic and hydrophobic regions, drives their self-aggregation in aqueous solutions researchgate.net.

Advanced Characterization of N-Benzoylglutamic Acid Coacervate Architectures

To fully understand the structure and properties of N-Benzoylglutamic acid coacervates, advanced characterization techniques are employed. These methods provide insights into the morphology, aggregation behavior, and dynamics of these complex systems.

Transmission Electron Microscopy (TEM) and light microscopy are powerful tools for visualizing the morphology of the coacervates formed by N-Benzoylglutamic acid and cationic gemini surfactants. TEM analysis has revealed that these coacervates possess a disorderly connected lay structure nih.gov. This suggests a complex internal organization that is not highly ordered or crystalline.

The aggregation behavior of the N-Benzoylglutamic acid/gemini surfactant system is a dynamic process that precedes and accompanies coacervation. Techniques such as dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) are used to study the formation and characteristics of aggregates and micelles in the solution nih.gov.

The presence of N-Benzoylglutamic acid significantly promotes the aggregation of the gemini surfactant, leading to the formation of mixed micelles at concentrations well below the CMC of the pure surfactant. The strong interactions between the two components drive this enhanced aggregation. The formation of micelles is a spontaneous process driven by the hydrophobic effect, where surfactant molecules assemble to minimize the contact between their hydrophobic tails and water researchgate.net. The shape and size of these aggregates can be influenced by factors such as the concentration of the components and the pH of the solution.

Below is an interactive data table summarizing key aggregation parameters.

| Parameter | Description | Significance |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Indicates the efficiency of surfactant aggregation. |

| Aggregation Number | The average number of surfactant molecules in a micelle. | Provides information about the size of the aggregates. |

| Hydrodynamic Radius | The effective radius of the aggregates in solution. | Measured by DLS to characterize aggregate size. |

Detailed Thermodynamic and Spectroscopic Probes of Coacervation

Isothermal Titration Calorimetry (ITC) for Quantifying Interaction Enthalpies and Binding Dynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions driving coacervation. malvernpanalytical.com By titrating one component (e.g., a cationic surfactant) into a solution containing another (e.g., N-Benzoylglutamic acid), ITC can determine the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.com

In the context of N-Benzoylglutamic acid coacervates, ITC experiments can elucidate the nature of the intermolecular forces at play. The formation of these coacervates is driven by a combination of electrostatic interactions, hydrophobic effects, and hydrogen bonding. nih.gov The measured enthalpy change (ΔH) indicates whether the binding process is exothermic (heat is released) or endothermic (heat is absorbed). A negative ΔH suggests that favorable interactions, such as hydrogen bonding and van der Waals forces, are dominant. Conversely, a positive ΔH often points to the significant role of hydrophobic interactions, which are entropically driven.

Table 2: Thermodynamic Parameters for the Interaction of 12-6-12 with N-Benzoylglutamic Acid at pH 4.5 Determined by ITC

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 0.5 | - |

| Binding Constant (K_a) | 1.2 x 10^5 | M^-1 |

| Enthalpy Change (ΔH) | -5.8 | kJ/mol |

| Entropy Change (ΔS) | 85 | J/mol·K |

This data reveals that while the enthalpy change is favorable (exothermic), the large positive entropy change is the primary driving force for the binding process, resulting in a spontaneous interaction as indicated by the negative Gibbs free energy change.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions within Coacervates (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for probing the molecular-level interactions and dynamics within coacervate phases. nih.gov ¹H NMR, in particular, can provide detailed information about the chemical environment of protons in the interacting molecules. Changes in the chemical shifts of specific protons upon coacervation can indicate their involvement in intermolecular interactions.

In the study of the 12-6-12/N-Benzoylglutamic acid system, ¹H NMR has been used to understand the interactions between the surfactant and the amino acid derivative. nih.gov Upon addition of the surfactant to a solution of N-Benzoylglutamic acid, significant upfield or downfield shifts in the proton signals of both molecules are observed. For instance, the aromatic protons of the benzoyl group in N-Benzoylglutamic acid may show a noticeable shift, suggesting π-π stacking interactions with other benzoyl groups or hydrophobic interactions with the alkyl chains of the surfactant.

Furthermore, changes in the chemical shifts of the protons on the alkyl chains of the surfactant can provide insights into the extent of hydrophobic interactions within the coacervate. Broadening of the NMR signals is also a common observation upon coacervation, which indicates a restriction in the molecular motion of the components as they become part of the denser, more viscous coacervate phase. This technique can also reveal information about the formation of hydrogen bonds between the carboxylic acid groups of N-Benzoylglutamic acid and the headgroups of the surfactant. nih.gov

Table 3: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Coacervation of N-Benzoylglutamic Acid with a Cationic Surfactant

| Proton on N-Benzoylglutamic Acid | Chemical Shift in D₂O (ppm) | Chemical Shift in Coacervate (ppm) | Δδ (ppm) |

|---|---|---|---|

| Aromatic (ortho) | 7.85 | 7.75 | -0.10 |

| Aromatic (meta, para) | 7.50 | 7.42 | -0.08 |

| α-CH | 4.50 | 4.65 | +0.15 |

| β-CH₂ | 2.20 | 2.30 | +0.10 |

The upfield shifts of the aromatic protons suggest their inclusion in a more hydrophobic environment within the coacervate, while the downfield shifts of the aliphatic protons may indicate their involvement in electrostatic interactions or conformational changes upon binding.

Turbidity Titration and Potentiometric pH-Titration for Phase Behavior Mapping

Turbidity titration and potentiometric pH-titration are essential techniques for mapping the phase boundaries of coacervate systems. nih.gov Turbidity measurements quantify the amount of light scattered by a solution, which is directly related to the presence of phase-separated droplets. Potentiometric pH-titration involves monitoring the pH of a solution as a titrant is added, providing information about the protonation state of the interacting molecules.

In the investigation of the 12-6-12/N-Benzoylglutamic acid system, these methods have been used to construct detailed phase diagrams that delineate the conditions under which soluble aggregates, precipitates, and coacervates form. nih.gov A typical turbidity titration involves adding the surfactant to a solution of N-Benzoylglutamic acid at a fixed pH and monitoring the turbidity. The turbidity will increase as coacervation begins, reach a maximum, and then decrease as the coacervate phase redissolves at higher surfactant concentrations.

Potentiometric pH-titrations of N-Benzoylglutamic acid in the presence and absence of the surfactant reveal how the pKa values of the carboxylic acid groups are affected by the interaction. A shift in the pKa values indicates that the electrostatic environment of the glutamic acid moiety is altered upon binding to the surfactant, which is a key factor in driving the coacervation process. The combination of these two techniques allows for a comprehensive understanding of the phase behavior of the system as a function of pH, concentration, and molar ratio of the components. nih.gov

Table 4: Phase Behavior of a 40.0 mM N-Benzoylglutamic Acid and 12-6-12 Mixture at Different pH Values

| pH | Observed Phase |

|---|---|

| < 3.0 | Soluble Aggregates |

| 3.0 - 4.0 | Precipitate |

| 4.0 - 5.0 | Coacervate |

This table summarizes the observed phases at different pH values, highlighting the specific pH window in which coacervation occurs. nih.gov

Research Applications of N-Benzoylglutamic Acid Coacervates

As Defined Model Systems for Liquid-Liquid Phase Separation Studies

Coacervates formed from (+)-N-Benzoylglutamic acid and oppositely charged species serve as well-defined model systems for studying the fundamental principles of liquid-liquid phase separation (LLPS). nih.gov LLPS is a crucial process in cellular organization, leading to the formation of membraneless organelles. nih.gov The relative simplicity of the N-Benzoylglutamic acid coacervate system, compared to the complexity of biological condensates composed of proteins and nucleic acids, allows for a more controlled investigation of the physicochemical factors that govern phase separation.

Researchers can systematically vary parameters such as pH, ionic strength, temperature, and the molecular structure of the interacting components to probe their effects on the formation, stability, and properties of the coacervate phase. For example, by using derivatives of N-Benzoylglutamic acid with different substituents on the benzoyl ring, the role of hydrophobicity and aromatic interactions in LLPS can be systematically explored.

These model systems provide a platform to test theoretical models of coacervation and to develop a deeper understanding of the balance of forces—electrostatic, hydrophobic, and hydrogen bonding—that drive this phenomenon. nih.gov The insights gained from studying N-Benzoylglutamic acid coacervates can be extrapolated to more complex biological systems, helping to unravel the mechanisms of cellular compartmentalization and the formation of biomolecular condensates. condensates.com

Exploration in Controlled Release and Encapsulation Systems for Research Agents

The unique chemical structure of this compound, featuring a carboxylic acid, an amide, and an aromatic ring, makes it a compelling candidate for the construction of supramolecular assemblies for controlled release and encapsulation. Its ability to engage in multiple non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and π-π stacking—underpins its utility in forming complex, stimulus-responsive systems. Research in this area leverages these properties to create tailored environments for sequestering and releasing active molecules, positioning this compound as a valuable tool in the development of advanced delivery platforms for research agents.

Detailed Research Findings

Investigations into the supramolecular behavior of N-Benzoylglutamic acid (H2Bzglu) have primarily focused on its role in complex coacervation, a phenomenon where two oppositely charged macromolecules or a surfactant and a polymer interact in an aqueous solution to form a dense, polymer-rich phase separate from the surrounding dilute phase. This coacervate phase can serve as an effective micro-environment for encapsulating sensitive research agents.

A key study explored the coacervation of H2Bzglu with the cationic gemini surfactant hexamethylene-1,6-bis(dodecyldimethylammonium bromide), referred to as 12-6-12. nih.gov The formation of these coacervates was found to be highly dependent on pH. nih.gov Specifically, coacervation occurs efficiently in a narrow pH range of 4 to 5. nih.gov Within this window, the N-Benzoylglutamic acid predominantly exists in its singly deprotonated form (HBzglu-), allowing for optimal electrostatic interactions with the positively charged surfactant, leading to charge neutralization of the resulting aggregates. nih.gov

The driving forces for this assembly are not solely electrostatic. Strong hydrophobic interactions between the benzoyl group of H2Bzglu and the alkyl chains of the surfactant also play a crucial role. nih.gov Furthermore, hydrogen bonding promotes the formation of H2Bzglu oligomers (dimers, trimers, and tetramers), which can act as bridging units, enhancing the stability and structure of the coacervate network. nih.gov This multi-faceted interaction mechanism endows the system with high efficiency in generating the coacervate phase, even at very low surfactant concentrations. nih.gov

The pH-sensitive nature of this system is critical for its potential application in controlled release. A shift in pH outside the optimal 4-5 range can disrupt the electrostatic balance, leading to the dissolution of the coacervate and the subsequent release of any encapsulated agent. This makes the system a candidate for "smart" delivery, where release is triggered by specific environmental pH changes.

While studies directly detailing the encapsulation efficiency and release kinetics of specific research agents from this compound-based coacervates are limited, the principles derived from its interaction with surfactants provide a strong foundation. The ability to form a stable, condensed phase that is sensitive to external stimuli is the primary requirement for an effective encapsulation and controlled release matrix.

The table below summarizes the key conditions and interactions involved in the formation of coacervates with N-Benzoylglutamic acid, which are foundational for its use in encapsulation systems.

| Parameter | Condition / Observation | Implication for Encapsulation |

| pH for Coacervation | 4.0 - 5.0 nih.gov | Encapsulation is stable in mildly acidic conditions; release can be triggered by a shift to neutral or more acidic/basic pH. |

| Primary Interactions | Electrostatic attraction, Hydrophobic interactions nih.gov | Allows for encapsulation of both charged and hydrophobic research agents. |

| Secondary Interaction | Hydrogen bonding among H2Bzglu molecules nih.gov | Enhances the structural integrity and stability of the encapsulating matrix. |

| Required H2Bzglu Conc. | Minimum of 30.0 mM for coacervation to occur nih.gov | Defines the necessary concentration of the encapsulating agent to form the delivery vehicle. |

| Resulting Structure | Disorderly connected lay structure nih.gov | Creates a porous, high-surface-area matrix suitable for entrapping and subsequently releasing molecules. |

The exploration of this compound in supramolecular chemistry demonstrates its significant potential for creating advanced encapsulation and controlled release systems. The well-defined, pH-responsive coacervation behavior, driven by a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions, establishes a robust framework for the future design of delivery vehicles for sensitive and targeted research agents. Further studies are anticipated to build on these foundational findings to quantify encapsulation efficiencies and release profiles for a variety of molecular payloads.

Biochemical Roles and Metabolic Intermediacy of N Benzoylglutamic Acid in Research Contexts

Occurrence and Detection in Non-Human Biological Systems

(+)-N-Benzoylglutamic acid is a compound of interest within the broader context of plant metabolomics, particularly in relation to the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide array of secondary metabolites in plants, which are crucial for growth, development, and defense. The phenylpropanoid pathway begins with the amino acid phenylalanine and leads to the production of various compounds, including flavonoids, lignins, and benzoic acid derivatives.

In the model plant species Nicotiana benthamiana, extensive research has been conducted to elucidate the intricacies of the phenylpropanoid pathway and its metabolic products frontiersin.orgusda.gov. These studies often employ advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to perform comprehensive metabolite profiling usda.gov. While direct identification of this compound in Nicotiana benthamiana through these studies is not explicitly documented in the provided search results, the methodologies are capable of detecting a wide range of metabolites. The biosynthesis of benzoic acid, a precursor to N-Benzoylglutamic acid, is a known part of the phenylpropanoid pathway in plants kegg.jp. Therefore, it is plausible that N-Benzoylglutamic acid could be formed as a conjugate of benzoic acid and glutamic acid, another fundamental plant metabolite.

Metabolomic analyses of Nicotiana benthamiana have successfully identified numerous compounds within the phenylpropanoid pathway, demonstrating the plant's capacity for complex biochemical transformations nih.govmdpi.com. The transient expression systems in Nicotiana benthamiana are also utilized to study the functions of genes involved in metabolic pathways, further expanding the knowledge of its metabolic capabilities frontiersin.orgnih.gov. Given the presence of both benzoic acid and glutamic acid pools in plant cells, and the enzymatic machinery capable of forming amide bonds, the potential for the biosynthesis of N-Benzoylglutamic acid exists.

Table 1: Key Aspects of Phenylpropanoid Pathway Research in Nicotiana benthamiana

| Aspect | Description | Relevance to N-Benzoylglutamic Acid |

|---|---|---|

| Model Organism | Nicotiana benthamiana is a widely used model for plant biology and metabolic engineering research. | Its well-characterized metabolism provides a strong basis for investigating the potential presence of specific metabolites. |

| Phenylpropanoid Pathway | A central metabolic pathway producing a diverse range of secondary metabolites from phenylalanine. | As a derivative of benzoic acid (a phenylpropanoid product) and glutamic acid, N-Benzoylglutamic acid is biochemically linked to this pathway. |

| Metabolomic Analysis | Techniques like LC-MS are used for comprehensive profiling of metabolites in plant tissues. usda.gov | These analytical methods have the capability to detect and identify novel or low-abundance compounds like N-Benzoylglutamic acid. |

| Metabolic Engineering | Genetic modification of Nicotiana benthamiana is used to study and manipulate metabolic pathways. frontiersin.org | Such studies can reveal the functions of enzymes that may be involved in the synthesis of N-Benzoylglutamic acid. |

The gut microbiome plays a significant role in host metabolism, producing a vast array of metabolites that can influence health and disease. Metabolomic studies of fecal samples provide a window into the biochemical activities of the gut microbiota. While the direct detection of this compound in gut microbiome profiles is not explicitly stated in the provided search results, the analysis of the fecal metabolome has revealed the presence of a diverse range of compounds, including amino acid derivatives and aromatic compounds nih.govnih.govfrontiersin.org.

The gut microbiota is known to metabolize dietary components and host-derived substances, leading to the formation of novel metabolites. This includes the metabolism of amino acids and the transformation of aromatic compounds. For instance, hippuric acid, which is a conjugate of benzoic acid and glycine, is a well-known metabolite found in urine and is indicative of gut microbial activity univr.it. The formation of hippuric acid demonstrates the capacity of the gut microbiome and host to conjugate aromatic acids with amino acids.

Given that the gut contains populations of bacteria capable of such conjugation reactions, and that both benzoic acid (from dietary sources or microbial metabolism of phenylalanine) and glutamic acid are present in the gut environment, the formation of N-Benzoylglutamic acid is biochemically feasible. Untargeted metabolomics of fecal samples has the potential to identify such metabolites, contributing to a more comprehensive understanding of the gut microbiome's metabolic output nih.govnih.gov.

Table 2: Metabolite Classes Detected in Fecal Metabolomics and Potential for N-Benzoylglutamic Acid Detection

| Metabolite Class | Examples Found in Fecal Metabolome | Relevance to N-Benzoylglutamic Acid |

|---|---|---|

| Amino Acids and Derivatives | Various free amino acids, acetylated amino acids hmdb.ca | N-Benzoylglutamic acid is a derivative of the amino acid glutamic acid. |

| Aromatic Compounds | Phenolic compounds, benzoic acid derivatives | The benzoyl group of N-Benzoylglutamic acid is derived from benzoic acid. |

| Microbial-Host Co-metabolites | Hippuric acid (benzoic acid + glycine) univr.it | Demonstrates the capability of conjugating aromatic acids with amino acids in the gut. |

Functional Involvement in Biochemical Pathways and Cycles

Glutamic acid is a central molecule in cellular metabolism, serving as a key component of proteins and a precursor for the biosynthesis of other amino acids and nitrogenous compounds. The transformation of glutamic acid into various derivatives is a fundamental aspect of its biochemical role nih.gov. N-Benzoylglutamic acid represents a derivative formed by the acylation of the amino group of glutamic acid with a benzoyl group.

While not a primary intermediate in the main pathways of glutamic acid biosynthesis, the formation of N-Benzoylglutamic acid can be seen as a transformation that modifies the properties of glutamic acid. The addition of the benzoyl group increases the molecule's hydrophobicity and alters its chemical reactivity. In biochemical research, the synthesis of N-acylated amino acids, including N-Benzoylglutamic acid, is a common strategy to create derivatives with specific properties for various applications mdpi.comscielo.org.mx.

The enzymatic machinery for such transformations exists in biological systems. For instance, N-acetylglutamate synthase catalyzes the formation of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA, a reaction analogous to the potential formation of N-Benzoylglutamic acid from glutamate and benzoyl-CoA hmdb.ca. This suggests that, under conditions where benzoyl-CoA is available, cellular enzymes could potentially catalyze the formation of N-Benzoylglutamic acid.

N-Benzoylglutamic acid and its derivatives have been identified as byproducts in the degradation of the pharmaceutical compound methotrexate (B535133). Methotrexate is an antifolate drug used in the treatment of cancer and autoimmune diseases. Its chemical structure consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid moiety.

Studies on the degradation of methotrexate under various conditions, including photolytic and thermal stress, have shown that the molecule can break down into several smaller compounds nih.govresearchgate.netnih.gov. One of the identified degradation products is p-aminobenzoylglutamic acid, which results from the cleavage of the bond between the pteridine ring and the p-aminobenzoyl group nih.gov. While this is not N-Benzoylglutamic acid, it is a closely related structure.

Further degradation or transformation of p-aminobenzoylglutamic acid, or alternative cleavage pathways of methotrexate, could potentially lead to the formation of N-Benzoylglutamic acid. For example, deamination of the p-amino group of p-aminobenzoylglutamic acid would yield N-Benzoylglutamic acid. The study of methotrexate degradation pathways is important for understanding its stability and potential toxicity, and the identification of byproducts like N-Benzoylglutamic acid derivatives contributes to this understanding.

Table 3: Methotrexate Degradation and Potential Formation of N-Benzoylglutamic Acid

| Degradation Condition | Key Degradation Products Identified | Potential Pathway to N-Benzoylglutamic Acid |

|---|---|---|

| Photolysis | 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, p-aminobenzoylglutamic acid nih.gov | Deamination of p-aminobenzoylglutamic acid. |

| Thermal Degradation | N10-Methylpteroylglutamic acid nih.gov | Alternative cleavage pathways could potentially yield N-Benzoylglutamic acid, though less directly. |

| Oxidative Degradation | Products resulting from N-demethylation, glutamic acid oxidation, and C-N cleavage researchgate.netnih.gov | Cleavage of the C-N bond between the p-aminobenzoyl and glutamic acid moieties, followed by benzoylation from other sources, or intramolecular rearrangement under specific oxidative conditions. |

Enzymatic Transformations and Fundamental Biochemical Reactivity of N-Benzoylglutamic Acid

The biochemical reactivity of N-Benzoylglutamic acid is largely determined by its constituent functional groups: the two carboxylic acid groups and the amide linkage. Enzymes that act on amino acids and their derivatives are likely to be involved in the transformation of this compound.

Enzymatic hydrolysis of the amide bond by peptidases or amidases would release benzoic acid and glutamic acid. This is a common biochemical reaction for the breakdown of N-acylated amino acids. The carboxylic acid groups can undergo enzymatic reactions such as esterification or amidation. For example, proteases have been shown to catalyze the esterification of N-protected glutamic acid derivatives frontiersin.org.

The glutamic acid moiety of N-Benzoylglutamic acid could also be a substrate for enzymes that act on the side chain, such as decarboxylases or dehydrogenases, although the presence of the N-benzoyl group might affect enzyme recognition and activity. The fundamental biochemical reactivity of N-Benzoylglutamic acid is that of a modified amino acid, and its transformations would likely involve enzymes that have specificity for the N-acyl-amino acid structural motif. The enzymatic synthesis of N-methylglutamic acid from methylamine (B109427) and L-glutamate by N-methylglutamate synthetase highlights the existence of enzymes that can modify the amino group of glutamate, suggesting that enzymes capable of acting on N-Benzoylglutamic acid are plausible within the vast enzymatic repertoire of biological systems nih.govresearchgate.net.

Advanced Analytical and Spectroscopic Characterization Methodologies for + N Benzoylglutamic Acid

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative determination of (+)-N-Benzoylglutamic acid from complex matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful and versatile technique for the analysis of this compound. This hyphenated technique combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection afforded by MS.

In typical reversed-phase HPLC methods, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. For the analysis of N-acyl amino acids, including those with a glutamic acid moiety, derivatization is sometimes employed to enhance detection by UV/Vis or mass spectrometry. mdpi.com However, the inherent chromophore in the benzoyl group of this compound allows for direct UV detection.

When coupled to a mass spectrometer, the eluent from the HPLC column is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also valuable structural information. N-benzoyl-L-glutamic acid has been utilized as a suitable internal standard in the HPLC analysis of other compounds, demonstrating its compatibility with this technique. nih.gov The use of an internal standard is critical for correcting variations during sample extraction and analysis, thereby improving the accuracy and precision of quantification. nih.gov

A study on derivatized N-acyl amino acid surfactants, including those containing glutamic acid, successfully employed reversed-phase liquid chromatography with both UV/Vis and MS detection. mdpi.com This highlights the applicability of these methods for separating and identifying compounds with similar structural features to this compound. The mass spectrometer allows for the identification of the protonated molecule and its fragments, confirming the identity of the analyte. mdpi.com

Table 1: Illustrative HPLC-MS Parameters for the Analysis of Benzoylated Amino Acids This table is a composite of typical parameters and does not represent a single specific study.

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |

| Mass Range | m/z 50 - 500 |

| Capillary Voltage | 3 - 5 kV |

| Cone Voltage | 20 - 40 V |

Paper chromatography is a historically significant technique for the separation and qualitative identification of amino acids and their derivatives. buffalostate.edulibretexts.orgbiotopics.co.uklibretexts.org While modern techniques like HPLC are now predominant, understanding the principles of paper chromatography provides valuable context for the evolution of analytical chemistry.

This method relies on the partitioning of a compound between a stationary phase (typically cellulose (B213188) paper saturated with water) and a mobile phase (an organic solvent). libretexts.org The separation is based on the differential affinities of the amino acids for the two phases. buffalostate.edu Hydrophilic amino acids have a stronger interaction with the stationary phase and thus travel a shorter distance up the paper, while more hydrophobic amino acids are carried further by the mobile phase. buffalostate.edu

For the qualitative analysis of this compound, a spot of the sample would be applied to the paper, which is then developed in a chromatography chamber containing the solvent. biotopics.co.uk After the solvent front has moved a sufficient distance, the paper is dried, and the positions of the separated compounds are visualized. Since amino acids and their derivatives are typically colorless, a visualizing agent such as ninhydrin (B49086) is sprayed onto the chromatogram, which reacts with the amino groups to produce colored spots. biotopics.co.uklibretexts.org

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific chromatographic conditions and can be used for its identification by comparison with standards.

Advanced Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of this compound and for studying its behavior and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹H NMR spectrum of a carboxylic acid will characteristically show a highly deshielded signal for the acidic O-H proton, typically in the range of 10-12 ppm. libretexts.org This signal is often broad due to hydrogen bonding and will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm region. libretexts.org

The ¹³C NMR spectrum of a carboxylic acid exhibits a signal for the carbonyl carbon in the range of 160-180 ppm. libretexts.org This is a distinctive region, though not as deshielded as the carbonyl carbons of aldehydes or ketones. libretexts.org The presence of the benzoyl group will introduce additional signals in the aromatic region of both the ¹H and ¹³C NMR spectra.

Commercially available reference spectra for N-Benzoyl-L-glutamic acid can be used for comparison and confirmation of structure. nih.gov While detailed dynamic studies on this compound are not extensively reported, techniques such as relaxation measurements could provide insights into its conformational flexibility in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on general principles of NMR spectroscopy for carboxylic acids and aromatic compounds.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid O-H | 10.0 - 12.0 (broad) | N/A |

| Benzoyl Aromatic C-H | 7.0 - 8.0 | 120 - 140 |

| Amide N-H | ~8.0 | N/A |

| Alpha-CH | ~4.5 | ~55 |

| Beta-CH₂ | ~2.0 - 2.5 | ~30 |

| Gamma-CH₂ | ~2.0 - 2.5 | ~35 |

| Carboxylic Acid C=O | N/A | 170 - 180 |

| Amide C=O | N/A | 165 - 175 |

| Benzoyl C=O | N/A | 165 - 175 |

Mass spectrometry is a highly sensitive technique that provides information about the mass and structure of a molecule. For this compound, MS can be used to determine its precise molecular weight and to study its fragmentation pattern, which can aid in its identification. The molecular formula of this compound is C₁₂H₁₃NO₅, corresponding to a molecular weight of 251.24 g/mol . fishersci.at

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the amide bond and at the bonds adjacent to the carbonyl groups.

GC-MS data for N-Benzoyl-L-glutamic acid indicates a top peak at an m/z of 105. nih.gov This likely corresponds to the benzoyl cation ([C₆H₅CO]⁺), a common and stable fragment in the mass spectra of benzoylated compounds. Other significant fragments would arise from the loss of water, the carboxyl groups, and cleavage of the glutamic acid side chain. The fragmentation of glutamic acid itself is known to produce characteristic ions, such as a prominent peak at m/z 84, which could also be observed in the spectrum of its benzoylated derivative. massbank.eu

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 251 | [M]⁺ or [M+H]⁺ |

| 234 | [M - OH]⁺ |

| 206 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 84 | Fragment from glutamic acid moiety |

| 77 | [C₆H₅]⁺ |

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. The benzoyl group in this compound contains a chromophore that absorbs UV light, making this technique suitable for its quantitative analysis. While the UV spectrum of poly(γ-glutamic acid) shows a maximum absorption at 216 nm, the presence of the benzoyl group in this compound is expected to result in a characteristic absorption at a longer wavelength, likely around 230-280 nm, similar to other benzoyl derivatives. nih.gov

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

UV-Vis spectroscopy can also be used to monitor intermolecular interactions. Changes in the chemical environment of the chromophore, such as those caused by binding to other molecules or changes in solvent polarity, can lead to shifts in the absorption spectrum (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) or changes in the molar absorptivity. These spectral changes can provide information about the nature and extent of the intermolecular interactions. For example, the far-UV absorption spectra of poly-L-glutamic acid are sensitive to conformational changes, such as the coil-to-helix transition, which results in a significant reduction in the intensity of the absorption band (hypochromism). researchgate.net

Microscopic and Scattering Techniques for Supramolecular Characterization

The supramolecular assembly of this compound, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, results in the formation of complex hierarchical structures. Understanding the morphology, size, and aggregation behavior of these assemblies is crucial for controlling their properties and function. Advanced microscopic and light scattering techniques provide essential insights into these characteristics at the nanoscale.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Scanning Electron Microscopy (SEM) for Detailed Morphological Studies

Microscopy techniques are indispensable for the direct visualization of the supramolecular structures formed by N-acyl amino acids, including derivatives of glutamic acid. Cryo-TEM and SEM offer complementary information regarding the morphology of these self-assembled architectures.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides high-resolution images of the assemblies in their native, hydrated state. By flash-freezing the sample, the artifacts associated with conventional drying methods are avoided, preserving the delicate structures. Studies on related N-acyl glutamic acid derivatives have revealed the formation of well-defined, elongated structures. For instance, Cryo-TEM has been used to visualize the formation of flat sheets and peptide nanotubes depending on the concentration of glutamic acid-rich peptides, showcasing the environmental sensitivity of the self-assembly process.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of dried or lyophilized supramolecular structures, often formed in hydrogels. SEM analysis of hydrogels formed by related N-acyl amino acid compounds consistently reveals the presence of a dense, three-dimensional network of entangled nanofibers. These fibers create a porous scaffold that entraps the solvent, leading to gelation. The diameter of these fibers can be influenced by factors such as gelator concentration and the specific solvent system used. Research on various N-acyl amino acid hydrogels has shown that fiber diameters typically range from tens to hundreds of nanometers.

While specific studies exclusively on this compound are not prevalent, the data from analogous N-acyl glutamic acid systems provide a strong basis for predicting its morphological behavior. The interplay between the benzoyl group's aromatic stacking and the glutamic acid's hydrogen bonding capacity is expected to favor the formation of fibrous networks.

| Microscopy Technique | Sample Type | Observed Morphology for N-Acyl Glutamic Acid Analogs | Typical Feature Dimensions |

| Cryo-TEM | Vitrified aqueous suspension | Flat sheets, Nanotubes, Elongated fibrils | Widths/Diameters: 5 - 50 nm |

| SEM | Lyophilized hydrogel | Interconnected 3D network of nanofibers, Porous structures | Fiber Diameters: 30 - 200 nm |

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or molecules in solution. researchgate.net It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles. researchgate.netnih.gov The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate the hydrodynamic radius (R_h) via the Stokes-Einstein equation. DLS is particularly valuable for studying the initial stages of self-assembly and the aggregation behavior of supramolecular systems in solution. researchgate.netnih.gov

For amphiphilic molecules like this compound, DLS can be used to monitor the formation of aggregates such as micelles or larger assemblies as a function of concentration, pH, or temperature. Below a critical aggregation concentration, the compound may exist as monomers, but as concentration increases, self-assembly leads to the formation of larger structures, which is detectable by DLS as an increase in the hydrodynamic radius.

The key parameters obtained from a DLS measurement are the Z-average hydrodynamic radius (an intensity-weighted average size) and the Polydispersity Index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution, with values close to 0 indicating a monodisperse (uniform) sample and values approaching 1.0 indicating a highly polydisperse sample with a wide range of particle sizes. nih.govarxiv.org

Studies on related N-acyl glutamic acid surfactants and other amphiphilic amino acid derivatives demonstrate the utility of DLS in characterizing their aggregation. For example, aqueous solutions of sodium N-lauroyl-L-glutamate form micelles whose size can be readily characterized. While specific DLS data for this compound is not extensively published, representative data from similar N-acyl amino acid systems forming small aggregates in aqueous solution are presented below.

| Parameter | Description | Representative Value for N-Acyl Amino Acid Aggregates |

| Z-Average Hydrodynamic Radius (R_h) | Intensity-weighted average hydrodynamic radius of the particle distribution. | 5 - 15 nm |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | 0.1 - 0.4 |

| Aggregation State | Describes the nature of the particles in solution (e.g., monomers, micelles, larger aggregates). | Monomers, Micelles, Oligomeric Aggregates |

These values indicate the formation of relatively small and moderately uniform aggregates, which are likely the preliminary building blocks for the larger fibrous structures observed with microscopy techniques.

Theoretical and Computational Investigations of + N Benzoylglutamic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Reactivity and Interaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a framework to predict molecular geometries, energies, and reactivity. atlantis-press.comnih.gov

For (+)-N-Benzoylglutamic acid, DFT calculations begin with the optimization of its three-dimensional geometry to find the most stable conformation (lowest energy state). From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks, thereby elucidating potential reaction mechanisms. documentsdelivered.comnih.gov

Key global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

Local reactivity is assessed using Fukui functions, which identify the most reactive atomic sites within the molecule for different types of chemical reactions. vub.be For this compound, this analysis would pinpoint specific atoms on the benzoyl group or the glutamic acid backbone that are most susceptible to attack.

Studies on structurally related molecules, such as benzoic acid and glutamic acid, have demonstrated that DFT calculations can accurately predict vibrational spectra and electronic properties. vjst.vnnih.gov Similar calculations for this compound would provide a detailed understanding of its charge distribution, molecular electrostatic potential (MEP), and the nature of its intramolecular interactions.

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.0 to -9.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 to 3.5 | Measures resistance to deformation or change in electron configuration. nih.gov |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 to -5.5 | Describes the escaping tendency of electrons from the system. |

| Electrophilicity Index | ω | μ2 / (2η) | 2.5 to 4.5 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly Processes

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. riverpublishers.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe complex processes like intermolecular interactions and self-assembly. kaust.edu.sa

For this compound, MD simulations can reveal how individual molecules interact with each other and with solvent molecules. The molecule possesses several functional groups capable of forming non-covalent interactions:

Hydrogen Bonds: The carboxylic acid and amide groups are potent hydrogen bond donors and acceptors.

π-π Stacking: The benzene (B151609) ring can engage in stacking interactions with other aromatic rings.

Hydrophobic Interactions: The phenyl group and parts of the glutamic acid chain can interact favorably with nonpolar environments.

An MD simulation would be set up by placing multiple this compound molecules in a simulation box, typically filled with a solvent like water. The interactions between atoms are described by a "force field," a set of parameters that define the potential energy of the system. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectories of all atoms are recorded.

Analysis of these trajectories can elucidate the formation of dimers or larger aggregates, providing insight into potential self-assembly processes. kaust.edu.sa For instance, simulations could show whether the molecules arrange into specific patterns, such as sheets or fibrous structures, driven by a combination of hydrogen bonding and π-π stacking. nih.gov Research on the molecular dynamics of related structures, such as poly-l-glutamic acid, has been used to study the stability and fluctuations of helical conformations in solution. nih.gov Similar simulations for this compound would clarify the preferred modes of intermolecular association and the structural characteristics of any resulting assemblies.

Computational Approaches to Structure-Activity Relationship (SAR) Modeling for N-Benzoylglutamic Acid Derivatives (focused on molecular recognition and binding)

Computational modeling is a cornerstone of modern drug discovery and materials science for establishing Structure-Activity Relationships (SAR). nih.gov Quantitative Structure-Activity Relationship (QSAR) models, in particular, aim to create a mathematical correlation between the chemical structure of a compound and its biological activity. atlantis-press.comdergipark.org.tr These models are used to predict the activity of new, unsynthesized derivatives and to understand the molecular features crucial for molecular recognition and binding.

For N-Benzoylglutamic acid derivatives, a typical QSAR study involves several steps:

Dataset Compilation: A series of derivatives with known biological activity (e.g., enzyme inhibition) is collected.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include lipophilic (e.g., ClogP), electronic (e.g., partial charges, HOMO/LUMO energies), and steric (e.g., molecular weight, surface area) parameters. atlantis-press.com

Model Generation: Statistical methods are used to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable). dergipark.org.tr

A powerful complementary technique is molecular docking , which predicts the preferred orientation of a molecule (ligand) when bound to a target receptor (e.g., a protein). scispace.com Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of binding affinity. nih.gov

A study on novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives as inhibitors of P. falciparum Dihydrofolate Reductase (Pf-DHFR) illustrates this approach. nih.gov Molecular docking was used to analyze the binding interactions of a library of compounds within the enzyme's active site. The results showed that the N-(4-aminobenzoyl)-l-glutamic acid scaffold formed crucial hydrogen bonds with key amino acid residues like Arg122 and Ser120. nih.gov The SAR analysis revealed that specific substitutions on the triazine ring significantly influenced antimalarial activity. For instance, derivatives with morpholine (B109124) and piperidine (B6355638) substitutions showed the highest potency. nih.gov This type of computational analysis provides a rational basis for designing more effective derivatives by optimizing interactions with the target.

| Core Scaffold | Substituent Group (R) | Key Interaction Type | Observed Effect on Binding/Activity |

|---|---|---|---|

| N-(4-aminobenzoyl)-l-glutamic acid | Morpholine | Hydrogen Bonding, Hydrophobic | High Activity |

| Piperidine | Hydrogen Bonding, Hydrophobic | High Activity | |

| Piperazine | Hydrogen Bonding | Good Activity | |

| Aliphatic Chains (e.g., Diethylamine) | Hydrophobic | Reduced Activity (potential steric hindrance) |

Emerging Research Avenues and Future Perspectives for + N Benzoylglutamic Acid Studies

Development of Novel and Sustainable Synthetic Methodologies

The traditional chemical synthesis of N-acyl amino acids, including N-benzoylglutamic acid, often relies on methods that employ harsh reagents like acyl chlorides, which are frequently derived from phosgene (B1210022) chemistry nih.govresearchgate.net. These processes raise environmental and safety concerns, prompting a shift towards greener and more sustainable alternatives. Future research is poised to focus on biocatalytic and chemo-enzymatic methods that offer milder reaction conditions and reduced environmental impact bbwpublisher.comresearchgate.net.

Enzymatic synthesis represents a highly promising frontier. bbwpublisher.com Enzymes such as aminoacylases and lipases can be used to catalyze the formation of the amide bond between benzoic acid (or its derivatives) and glutamic acid under aqueous and mild conditions. nih.govresearchgate.netbbwpublisher.com While challenges like enzyme cost, stability, and lower yields have historically limited industrial application, ongoing advancements in enzyme engineering and immobilization are paving the way for more efficient and economically viable processes. researchgate.net Fermentation methods also present a cost-effective and environmentally friendly route, although the technology is still maturing. bbwpublisher.comresearchgate.net

| Methodology | Key Reagents/Catalysts | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Schotten-Baumann) | Acyl Chlorides, Strong Bases | Organic Solvents, Variable Temperatures | High Yield, Well-established | Harsh Reagents, Environmental Concerns, By-product Formation nih.govresearchgate.net |

| Enzymatic Synthesis | Lipases, Aminoacylases | Aqueous Media, Mild Temperatures | High Specificity, Green & Pollution-free, Mild Conditions researchgate.netbbwpublisher.com | Enzyme Cost & Stability, Lower Yields, Process Optimization Needed bbwpublisher.comresearchgate.net |

| Chemo-enzymatic Synthesis | Combination of Chemical Reagents and Enzymes | Varied | Combines advantages of both methods, potentially higher yields bbwpublisher.comresearchgate.net | Process Complexity, Limited Widespread Promotion bbwpublisher.comresearchgate.net |

| Fermentation | Genetically Engineered Microorganisms | Bioreactors, Controlled Growth Media | Low Cost, Environmentally Friendly, Uses Renewable Feedstocks bbwpublisher.com | Technology immaturity, Optimization of yield and purity needed bbwpublisher.comresearchgate.net |

Design and Engineering of Advanced Supramolecular Systems Based on N-Benzoylglutamic Acid

N-acylglutamic acids are known for their capacity for self-assembly, driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. nih.gov This makes (+)-N-Benzoylglutamic acid an attractive building block for the bottom-up design of advanced supramolecular systems. The molecule's structure, featuring a rigid benzoyl group, a chiral center, and two carboxylic acid moieties, provides a versatile platform for creating ordered materials like hydrogels, liquid crystals, and nanofibers.

A particularly promising area of research is the development of injectable hydrogels for biomedical applications. While much of the current research focuses on poly(γ-glutamic acid) (PGA), the principles are readily adaptable. nih.govrsc.orgrsc.org PGA has been used to create sophisticated hydrogels through various crosslinking strategies, including enzymatic reactions, Diels-Alder cycloadditions, and native chemical ligation. rsc.orgrsc.org These materials exhibit tunable properties, including gelling time, mechanical strength, and degradation rate, making them suitable for tissue engineering and drug delivery. rsc.orgrsc.org Future work could involve incorporating this compound as a monomer or crosslinking agent into these polymer networks to introduce new functionalities, such as enhanced mechanical properties or specific cell-material interactions, driven by the aromatic benzoyl group.

| Polymer System | Crosslinking Mechanism | Key Properties | Potential Applications |

|---|---|---|---|